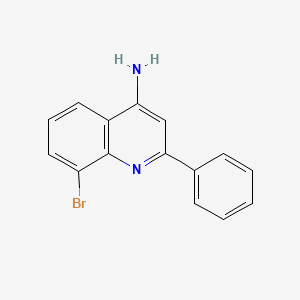

8-Bromo-2-phenylquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABBREGIJYHAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670819 | |

| Record name | 8-Bromo-2-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-19-1 | |

| Record name | 8-Bromo-2-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 2 Phenylquinolin 4 Amine and Derivatives

General Principles of Quinoline-4-amine Synthesis

The creation of quinoline-4-amines is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches often involve the introduction of an amine group onto a pre-existing quinoline (B57606) scaffold.

Nucleophilic Substitution Reactions in Amine Synthesis

A predominant strategy for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method typically utilizes a 4-chloroquinoline (B167314) as the starting material. The chlorine atom at the C-4 position acts as a leaving group, which is subsequently displaced by an amine nucleophile. nih.gov The reaction's efficiency can be influenced by various factors, including the nature of the amine, the solvent, and the use of catalysts or alternative energy sources like microwave irradiation or ultrasound. nih.gov For instance, a range of 4-aminoquinolines has been successfully prepared by reacting 4,7-dichloroquinolines with different amines, including benzene-1,2-diamines and amino-N-heteroarenes, achieving good to excellent yields. nih.gov

A common precursor for this reaction, a 4-hydroxyquinoline (B1666331), can be converted to the necessary 4-chloroquinoline by refluxing in phosphorus oxychloride. ucsf.edu This intermediate is then ready for the nucleophilic addition of a desired amine side chain at the 4-position. ucsf.edu

Reductive Amination Strategies for Quinoline-4-amines

Reductive amination presents another versatile route to amines, including those in the quinoline family. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org This method is favored for its mild reaction conditions and high selectivity. wikipedia.org Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org The choice of reducing agent can be critical; for example, NaBH₃CN is capable of selectively reducing imines in the presence of aldehydes. masterorganicchemistry.com

Gabriel Amine Synthesis Approaches for Quinoline-4-amines

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. wikipedia.org It utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.orglibretexts.org The phthalimide anion acts as a nucleophile, attacking the alkyl halide to form an N-alkylphthalimide. wikipedia.orgchemistrysteps.com Subsequent cleavage of the phthalimide group, often through hydrazinolysis (the Ing-Manske procedure), liberates the primary amine. wikipedia.orgnrochemistry.com While traditionally used for alkyl amines, this method can be adapted for the synthesis of aminoquinolines if a suitable halo-substituted quinoline precursor is available. However, the harsh conditions sometimes required for the final deprotection step can be a limitation. wikipedia.org

Targeted Synthesis of 8-Bromo-2-phenylquinolin-4-amine

The specific synthesis of this compound requires a multi-step approach that first establishes the brominated quinoline core and then introduces the amine functionality at the desired position.

Precursor Synthesis and Halogenation Strategies for 8-Bromo-Quinoline Scaffolds

The construction of the 8-bromo-quinoline scaffold is a critical initial phase. Various methods exist for introducing a bromine atom onto the quinoline ring system. Direct bromination of quinoline itself can be complex due to the electron-deficient nature of the pyridine (B92270) ring. researchgate.net Therefore, strategies often involve the bromination of substituted quinolines or the use of starting materials that already contain the bromo-substituent.

One approach involves the bromination of 8-substituted quinolines. For example, 8-methoxyquinoline (B1362559) can be brominated to yield 5-bromo-8-methoxyquinoline. researchgate.netacgpubs.org Another strategy is the Sandmeyer-type reaction, where an amino group at the 8-position is converted to a bromo group. researchgate.net For instance, 8-aminoisoquinoline (B1282671) can be diazotized and then treated with copper(I) bromide and hydrogen bromide to yield 8-bromoisoquinoline. researchgate.net

A general method for preparing 8-bromoquinolines involves the reaction of arylboronic acids with copper(II) bromide in water. chemicalbook.com This reaction proceeds at 100°C in a sealed tube and provides a direct route to the desired brominated scaffold. chemicalbook.com

The synthesis of the 2-phenyl substituted quinoline ring can be achieved through methods like the condensation of an appropriately substituted aniline (B41778) with Meldrum's acid and trimethyl-ortho-formate. ucsf.edu

Amination Reactions at the Quinoline C-4 Position

With the 8-bromo-2-phenylquinoline (B1376883) scaffold in hand, the final step is the introduction of the amine group at the C-4 position. As outlined in the general principles, the most common method for this transformation is nucleophilic aromatic substitution. nih.gov This typically involves the conversion of a 4-hydroxy-8-bromo-2-phenylquinoline to the more reactive 4-chloro-8-bromo-2-phenylquinoline (B591802) intermediate.

This chlorination is often achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu The resulting 4-chloro derivative is then reacted with an amine source, such as ammonia or a protected amine, to yield this compound. nih.gov The reaction conditions for this amination step can be varied to optimize the yield and purity of the final product. nih.gov

Established Synthetic Routes

Traditional methods like the Doebner-von Miller, Skraup, and Friedländer syntheses provide pathways to 2-substituted quinolines. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. To synthesize a 2-phenylquinoline (B181262) derivative, an α,β-unsaturated aldehyde or ketone bearing a phenyl group, such as cinnamaldehyde, can be reacted with an appropriately substituted aniline. For the specific synthesis of an 8-bromo derivative, 2-bromoaniline (B46623) would be the starting material of choice.

The Pfitzinger reaction offers another route, starting from isatin (B1672199) and a carbonyl compound. To introduce a 2-phenyl group, an acetophenone (B1666503) derivative would be reacted with isatin. nih.gov Subsequent functionalization would be required to introduce the bromo and amino groups at the 8- and 4-positions, respectively.

Modular and Cascade Reaction Approaches

Modern synthetic chemistry has seen a shift towards more efficient and modular strategies. Cascade reactions and multicomponent reactions (MCRs) are at the forefront of this evolution, allowing for the rapid assembly of complex molecules from simple precursors.

Imidoylative Sonogashira/Cyclization Cascades for 4-Aminoquinoline (B48711) Synthesis

A powerful one-pot, two-stage methodology for the synthesis of substituted 4-aminoquinolines involves an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. google.comresearchgate.net This three-component reaction utilizes an o-bromoaniline, an alkyne, and an isocyanide. google.comscholaris.ca

In the context of synthesizing this compound, this would involve the coupling of a dibromoaniline (to provide the 8-bromo substituent), a phenyl-substituted alkyne (such as phenylacetylene), and a suitable isocyanide. The reaction is catalyzed by palladium and copper complexes. google.comscholaris.ca This method is highly modular, allowing for the introduction of various substituents on the quinoline scaffold. google.comresearchgate.net The reaction tolerates a range of functional groups on the starting materials, although electron-withdrawing groups on the arene may lead to lower yields. google.comscholaris.ca

Table 1: Key Components for the Synthesis of 4-Aminoquinolines via Imidoylative Sonogashira/Cyclization Cascade

| Starting Material | Role in Final Product | Example |

| o-Bromoaniline | Provides the quinoline nitrogen and C4-C9 of the ring system | 2,X-Dibromoaniline |

| Alkyne | Forms the C2-C3 bond and introduces the C2 substituent | Phenylacetylene (B144264) |

| Isocyanide | Provides the C4-amino group | Tert-butyl isocyanide |

Multicomponent Reaction Strategies for Quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity.

For instance, a Povarov-type reaction can be envisioned for the synthesis of quinoline derivatives, involving the reaction of an aniline, an aldehyde, and an activated alkene. To obtain a 2-phenylquinoline structure, benzaldehyde (B42025) would be a suitable aldehyde component. The use of a substituted aniline, such as a bromo-substituted aniline, would install the desired substituent on the benzo ring of the quinoline.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modifications, allowing for the exploration of a broad chemical space. Derivatization can be targeted at the quinoline ring system or the 2-phenyl substituent.

Functionalization at the Quinoline Ring System

The bromine atom at the 8-position is a key handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups. For example, Suzuki-Miyaura coupling with various boronic acids can lead to the synthesis of 8-aryl-2-phenylquinolin-4-amines.

The amino group at the 4-position can also be functionalized. Acylation, alkylation, and sulfonylation reactions can be performed to introduce different moieties. Furthermore, the quinoline nitrogen can be quaternized to form quinolinium salts. wikipedia.org

Table 2: Potential Functionalization Reactions at the Quinoline Ring of this compound

| Position | Reaction Type | Reagents and Conditions | Potential New Functional Group |

| C8 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| C8 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| C8 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amino |

| N4 | Acylation | Acyl chloride or anhydride, base | Amide |

| N4 | Reductive Amination | Aldehyde or ketone, reducing agent | Substituted amine |

| N1 | Quaternization | Alkyl halide | Quaternary ammonium (B1175870) |

Modifications of the 2-Phenyl Substituent

The 2-phenyl group can also be a site for further functionalization, although this is often more challenging than modifying the quinoline core. If the phenyl ring is activated, for example, by the presence of directing groups, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can be performed.

A more versatile approach involves the use of a pre-functionalized phenyl group during the initial quinoline synthesis. For instance, starting with a substituted phenylacetylene in the imidoylative Sonogashira/cyclization cascade or a substituted benzaldehyde in a Doebner-von Miller reaction would directly yield a quinoline with a modified 2-phenyl substituent. This strategy allows for the introduction of a wide variety of functional groups on the phenyl ring, which can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then undergo a plethora of further reactions. mdpi.com

Alterations of the 4-Amine Moiety

The primary amino group at the 4-position of the 8-bromo-2-phenylquinoline core is a key site for synthetic elaboration. Its nucleophilic character allows for a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and the formation of ureas and sulfonamides. These modifications are instrumental in tuning the electronic, steric, and physicochemical properties of the parent molecule.

N-Alkylation and N-Arylation:

The introduction of alkyl or aryl substituents on the 4-amino group can be achieved through several established methods. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of quaternary ammonium salts frontiersin.org. A more controlled approach is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary or tertiary amine bldpharm.comnih.govCurrent time information in Bordeaux, FR.nih.gov.

For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are prominently used researchgate.net. This reaction allows for the formation of a carbon-nitrogen bond between the 4-amino group and an aryl halide or triflate. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance frontiersin.orgresearchgate.net. An alternative, often requiring harsher conditions, is the copper-catalyzed Ullmann condensation, which can also be employed for N-arylation nih.govchemicalbook.comresearchgate.netmdpi.com.

Acylation and Amide Bond Formation:

The 4-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides wikipedia.org. This reaction is a straightforward and efficient way to introduce a wide variety of acyl groups. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often a key interaction in biological systems.

Formation of Ureas and Sulfonamides:

Urea (B33335) derivatives can be synthesized by reacting the 4-amino group with isocyanates researchgate.net. Alternatively, a two-step procedure involving reaction with a carbamate-forming reagent followed by displacement with an amine can be employed. The urea functional group is a common motif in pharmacologically active compounds due to its ability to act as a hydrogen bond donor and acceptor.

Sulfonamides are another important class of derivatives that can be prepared from this compound. The reaction of the primary amine with a sulfonyl chloride in the presence of a base, such as pyridine, yields the corresponding sulfonamide researchgate.net. The sulfonamide linkage is a key feature in many antibacterial and diuretic drugs. Research on the synthesis of sulfonamides from the related 8-aminoquinoline (B160924) scaffold suggests that this methodology is applicable to the target compound.

The following tables summarize representative synthetic alterations of the 4-amine moiety.

Table 1: Synthesis of N-Aryl-8-bromo-2-phenylquinolin-4-amine Derivatives via Buchwald-Hartwig Cross-Coupling

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl bromide | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 85 |

| 2 | 4-Methoxyphenyl iodide | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 2-Fluorophenyl bromide | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 | 78 |

| 4 | 3-Chlorophenyl iodide | Pd(OAc)₂ | DavePhos | NaOt-Bu | Toluene | 120 | 88 |

Table 2: Synthesis of Amide Derivatives of this compound

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 25 | 95 |

| 2 | Benzoyl chloride | Pyridine | Chloroform | 60 | 90 |

| 3 | Cyclopropanecarbonyl chloride | DIPEA | Tetrahydrofuran | 50 | 88 |

| 4 | Isobutyryl chloride | N-Methylmorpholine | Dichloromethane | 25 | 92 |

Table 3: Synthesis of Urea Derivatives of this compound

| Entry | Isocyanate | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl isocyanate | Tetrahydrofuran | 25 | 98 |

| 2 | n-Butyl isocyanate | Dichloromethane | 25 | 96 |

| 3 | Cyclohexyl isocyanate | Acetonitrile | 60 | 93 |

| 4 | 4-Chlorophenyl isocyanate | Toluene | 80 | 91 |

Table 4: Synthesis of Sulfonamide Derivatives of this compound

Structure Activity Relationship Sar and Structural Analysis of 8 Bromo 2 Phenylquinolin 4 Amine Analogs

Impact of Substituents on Biological Activity Profiles

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline core and its appended groups. Research into these analogs has provided a deeper understanding of the structural requirements for various biological activities.

Role of Bromine at the C-8 Position on Activity

The presence of a bromine atom at the C-8 position of the quinoline ring plays a crucial role in the biological activity of these compounds. Halogenation, particularly bromination, at specific positions of the quinoline nucleus can significantly alter the physicochemical properties and, consequently, the therapeutic efficacy of the molecule. acgpubs.org

Studies have shown that substitution at the C-8 position with different groups results in varied conformational and physicochemical parameters, including flexibility, hydrophilicity, and hydrogen bonding capacity. acgpubs.org For instance, in the context of anticancer activity, the functionalization of the C-6 and C-8 positions in tetrahydroquinolines has been highlighted as critical for their biological effects. nih.gov However, the conversion of these to their aromatic counterparts, such as 6,8-dibromoquinoline, can lead to a decrease in bioactivity, suggesting that the saturation level of the quinoline ring, in combination with the C-8 bromine, is a key determinant of activity. nih.gov

It is important to note that direct halogenation of the pyridine (B92270) ring in quinoline is generally difficult unless the ring is activated by strong electron-donating groups. acgpubs.org In strongly acidic conditions, electrophilic attack, including bromination, preferentially occurs at the 5- and 8-positions of the benzene (B151609) ring of the quinolinium cation. pjsir.org This chemical behavior has been exploited to synthesize various 8-bromoquinoline (B100496) derivatives for biological evaluation.

Influence of the 2-Phenyl Group Substitution Patterns

The 2-phenyl group in 2-phenylquinolin-4-amine (B1606699) analogs is a key structural feature that significantly influences their biological activity. Modifications to the substitution pattern on this phenyl ring can lead to substantial changes in potency and selectivity.

In the development of antagonists for immunostimulatory CpG-oligodeoxynucleotides, a series of 2-phenylquinolines with various substituents on the phenyl group were synthesized and evaluated. acs.org A quantitative structure-activity relationship (QSAR) analysis using the Fujita-Ban method demonstrated that the contributions of different substituents to the biological activity are additive. acs.org This suggests that the size and electronic nature of the substituents on the 2-phenyl ring are critical for optimal interaction with the biological target. For instance, the introduction of a 4-methylpiperazino group on the phenyl ring was found to be highly effective, contributing to the most potent antagonist in the studied series. acs.org This substituent not only adds a basic center but also enhances the basicity of the quinoline N1 atom through electronic conjugation, which appears to be a favorable characteristic for activity. acs.org

The steric bulk of the 2-phenyl group and its substituents also plays a crucial role. The finding that larger analogs exhibit lower activity suggests a limited size of the receptor site. acs.org This is supported by the observation that sterically bulkier analogs of active compounds show substantially diminished activity. acs.org

Significance of the 4-Amino Moiety and its Modifications

The 4-amino group is a critical pharmacophore in many biologically active quinoline derivatives, including the well-known antimalarial drug chloroquine. wikipedia.orgwikipedia.org Its presence and potential for modification are central to the structure-activity relationship of this class of compounds.

The basicity of the 4-amino group is a key factor. A primary amino group at the C-4 position dramatically increases the basicity of the quinoline ring nitrogen. acs.org This enhanced basicity is often associated with increased biological response. acs.org The presence of two basic centers, the quinolinic nitrogen (pKa ~6) and an amino group in the side chain at position 4 (pKa ~7-8), is considered essential for the accumulation of these compounds in acidic cellular compartments like lysosomes, which is a key aspect of their antimalarial and potential anticancer mechanisms. nih.gov

Modifications of the 4-amino moiety have been extensively explored to optimize activity and overcome challenges like drug resistance. The introduction of an additional basic aminoalkyl function linked to the N4 atom of the quinoline can strongly increase the biological response. acs.org For example, N'- (7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly potent cytotoxic agent against breast cancer cell lines. nih.gov

The nature of the substituent on the 4-amino group can also influence the spectrum of activity. While many potent compounds feature a basic side chain, even simple alkyl substitutions can be effective. For instance, butyl-(7-fluoro-quinolin-4-yl)-amine showed potent effects on MCF-7 breast cancer cells. nih.gov The synthesis of a wide array of 4-aminoquinoline (B48711) derivatives is often achieved through the nucleophilic aromatic substitution of 4-chloroquinolines with various amines. nih.gov This synthetic accessibility has facilitated extensive SAR studies, leading to the development of derivatives with antibacterial, antifungal, antiviral, and anti-inflammatory properties, in addition to their established antimalarial and emerging anticancer applications. wikipedia.org

Conformational Analysis and Molecular Recognition

The three-dimensional structure of 8-Bromo-2-phenylquinolin-4-amine analogs and their interactions with biological targets are fundamental to their mechanism of action. Conformational analysis and the study of ligand-receptor binding provide crucial insights at the molecular level.

Stereochemical Considerations in Quinoline-4-amine Derivatives

Stereochemistry plays a significant role in the biological activity of many quinoline derivatives. The introduction of chiral centers can lead to enantiomers with different potencies and pharmacological profiles.

While the parent this compound is achiral, the introduction of substituents, particularly on the 4-amino side chain or the 2-phenyl group, can create stereocenters. For example, in the case of the antimalarial drug chloroquine, which features a chiral carbon in its N4-alkyl side chain, stereoselectivity in its action has been a subject of investigation.

Studies on quinoline alkaloids from natural sources, such as those from Choisya ternata, have highlighted the importance of stereochemistry. psu.edu The isolation of enantiomerically enriched alkaloids and the determination of their absolute configurations have been crucial for understanding their biosynthesis and biological activity. psu.edu For instance, the previously unreported alkaloid 4-desmethoxychoisyine was found to be enantiomerically enriched. psu.edu

Although specific stereochemical studies on this compound itself are not widely reported, the principles derived from related quinoline structures underscore the potential importance of stereoisomerism should chiral centers be introduced in its analogs. The spatial arrangement of substituents can significantly impact ligand-receptor interactions, and thus, the development of chiral derivatives and the evaluation of individual enantiomers could be a valuable strategy for optimizing biological activity.

Ligand-Receptor Interactions and Binding Modes

The biological activity of this compound analogs is contingent upon their interaction with specific molecular targets. Understanding these ligand-receptor interactions and binding modes is crucial for rational drug design.

For 2-phenylquinolin-4-amine derivatives acting as antagonists of CpG-ODN, QSAR studies have provided indirect insights into the nature of the receptor. The results suggest an interaction of the basic antagonist molecule with weakly acidic groups within the receptor complex. acs.org The observation that larger molecules have diminished activity points to a receptor site with a limited size. acs.org

In the context of anticancer activity, some quinoline derivatives are known to target tubulin. Molecular docking studies of 4-phenyl-2-quinolones, which are structural isomers of 2-phenyl-4-quinolones, have been used to investigate their possible binding modes in the colchicine-binding pocket of the tubulin receptor. nih.gov This suggests that the quinoline scaffold can serve as a template for designing tubulin inhibitors.

The 4-aminoquinoline scaffold, in general, is known to interact with DNA and interfere with its replication and transcription, which is a key mechanism for some antimalarial and anticancer agents. The planar quinoline ring can intercalate between the base pairs of DNA, while the basic side chain can interact with the phosphate (B84403) backbone.

Crystallographic Insights into this compound Related Structures

While a specific crystal structure for this compound is not publicly available, crystallographic studies of closely related analogs provide significant insights into the likely structural characteristics and intermolecular interactions that would govern its solid-state architecture. By examining the crystal structures of molecules containing the 2-phenylquinoline (B181262), 8-bromoquinoline, and 4-aminoquinoline scaffolds, a detailed picture of its potential molecular conformation and packing can be constructed.

The 4-amino group is a key functional group that significantly influences the crystal packing through hydrogen bonding. The amino group can act as a hydrogen bond donor, forming interactions with acceptor atoms on neighboring molecules, such as the nitrogen atom of the quinoline ring or the bromine atom of another molecule. In many crystal structures of 4-aminoquinoline derivatives, extensive hydrogen-bonding networks are observed, often leading to the formation of well-defined supramolecular synthons. researchgate.netmdpi.com These hydrogen bonds are crucial in stabilizing the crystal lattice. For instance, in the crystal structure of 4-phenylquinolin-2(1H)-one, intermolecular N-H···O and C-H···O interactions are key stabilizing forces. rsc.org In this compound, similar N-H···N or N-H···Br hydrogen bonds would be anticipated.

The interplay of these structural features—the twisted 2-phenylquinoline core, the potential for halogen bonding from the 8-bromo substituent, and the hydrogen-bonding capabilities of the 4-amino group—would collectively determine the final three-dimensional arrangement of this compound in the solid state. The combination of a bulky, non-planar shape with specific, directional intermolecular interactions suggests a complex and fascinating crystalline architecture.

Table 1: Crystallographic Data for a Related Phenylquinoline Analog

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Dihedral Angle (°) | Ref. |

| 4-phenylquinolin-2(1H)-one | C₁₅H₁₁NO | Orthorhombic | Pbca | 7.382(2) | 21.795(3) | 14.066(5) | 8 | 64.65(6) | rsc.org |

Table 2: Key Intermolecular Interactions in Related Quinoline Structures

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Significance in Crystal Packing | Related Compound Class | Ref. |

| Hydrogen Bonding | N-H···O | ~2.8-3.2 | Formation of dimers and chains, stabilization of the lattice. | 4-phenylquinolin-2(1H)-ones | rsc.org |

| Hydrogen Bonding | N-H···N | ~2.9-3.3 | Creation of supramolecular synthons, directing molecular assembly. | 4-aminoquinolines | researchgate.netmdpi.com |

| Halogen Bonding | C-Br···Br-C | ~3.4-3.8 | Directional interactions influencing molecular orientation. | Bromo-substituted aromatics | researchgate.net |

| π-π Stacking | Aromatic Rings | ~3.3-3.8 | Contribution to lattice energy through dispersive forces. | Phenylquinolines | nih.gov |

Computational Chemistry Approaches in 8 Bromo 2 Phenylquinolin 4 Amine Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These models are pivotal in predicting the activity of new compounds and optimizing lead structures.

While no specific QSAR models for 8-Bromo-2-phenylquinolin-4-amine were found, numerous studies on quinoline (B57606) derivatives demonstrate the utility of this approach. For instance, 3D-QSAR studies on quinoline derivatives as potential anticancer and antimalarial agents have been successfully developed. mdpi.comnih.govnih.gov These studies typically involve aligning a series of related compounds and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. mdpi.comnih.gov These models consider steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to establish a correlation with biological activity. nih.gov

A hypothetical QSAR study on a series of 8-substituted-2-phenylquinolin-4-amine analogs could yield valuable insights. By varying the substituent at the 8-position (e.g., with different halogens or small alkyl groups) and measuring a specific biological activity, a QSAR model could be constructed. Such a model would help in understanding the influence of the bromo group at the 8-position and guide the design of more potent analogs.

Table 1: Example of Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Electronegativity | Influences electrostatic interactions and reactivity. trdizin.gov.tr |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, affecting binding to a target. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of the molecule, crucial for membrane permeability. trdizin.gov.tr |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

A study on 5,8-quinolinequinone derivatives utilized electronic, hydrophobic, and global reactivity parameters calculated using Density Functional Theory (DFT) to derive QSAR models for anti-proliferative and anti-inflammatory activities. trdizin.gov.tr Similarly, a recent 2D/3D-QSAR model for quinoline derivatives against Plasmodium falciparum showed excellent predictive capability, which was experimentally validated. mdpi.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.govnih.gov

Specific molecular docking studies for this compound are not available in the literature. However, the quinoline scaffold is a common feature in many biologically active molecules, and docking studies on quinoline derivatives are abundant. These studies have explored their potential as anticancer agents, HIV reverse transcriptase inhibitors, and antimalarials by docking them into the active sites of relevant proteins like serine/threonine protein kinases, HIV reverse transcriptase, and lactate (B86563) dehydrogenase. mdpi.comnih.govnih.gov

In a hypothetical docking study, this compound could be docked into the binding site of a potential target protein. The results would provide insights into:

Binding Pose: The most favorable orientation of the compound within the active site.

Binding Affinity: A score estimating the strength of the interaction (e.g., in kcal/mol).

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or π-π stacking with the phenyl and quinoline rings.

For example, a study on quinoline-3-carboxamide (B1254982) derivatives investigated their selectivity towards ATM kinase through molecular docking, revealing that the docking scores correlated well with their inhibitory activity. mdpi.com Another study on 2H-thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the CB1a protein. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| This compound | Hypothetical Kinase | -8.5 | LYS78, ASP184 | Hydrogen Bond |

| PHE168 | π-π Stacking | |||

| LEU130, VAL82 | Hydrophobic |

In Silico Screening and Design of Novel Analogs

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, combined with rational drug design, accelerates the discovery of new lead compounds. nih.govmdpi.com

While there are no specific reports on the in silico design of analogs based on this compound, the general strategy is well-established for quinoline and quinazoline (B50416) scaffolds. nih.govmdpi.com For instance, researchers have designed novel quinoline derivatives as potential anticancer agents by starting with a known active compound and modifying its structure to improve properties like binding affinity and bioavailability. mdpi.commdpi.com

A research program focused on this compound could employ in silico design to:

Identify a Pharmacophore: Determine the essential structural features required for biological activity.

Generate a Virtual Library: Create a collection of novel analogs by modifying the core structure (e.g., substituting the bromo group, altering the phenyl ring substitution, or modifying the amine group).

Screen the Library: Use docking and QSAR models to predict the activity and drug-likeness of the designed analogs before committing to chemical synthesis.

Studies have shown the successful design of new multi-targeted inhibitors based on a quinoline ring with potential anticancer properties using these in silico techniques. mdpi.com

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. This knowledge is valuable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

There is a lack of specific computational studies on the reaction mechanisms for the synthesis of this compound. However, computational analyses have been performed on the reactions of the parent quinoline molecule. For example, Density Functional Theory (DFT) calculations were used to analyze the mechanism of hydroxyl radical attack on different carbon atoms of the quinoline ring. nih.gov These studies revealed that the reaction proceeds through the formation of π-complexes and that solvation significantly lowers the activation barriers. nih.gov

For the synthesis of substituted quinolines, such as in the Friedländer synthesis, computational studies could be used to understand the regioselectivity and the role of catalysts. ijprajournal.comnih.gov A computational investigation into the synthesis of this compound could help to explain the observed product distribution and guide the development of more efficient synthetic methods.

Biological Activities and Mechanisms of Action of 8 Bromo 2 Phenylquinolin 4 Amine Analogs

Anti-Oncological Activity and Related Mechanisms

The quinoline (B57606) scaffold is a prominent feature in many anticancer agents. Analogs of 8-Bromo-2-phenylquinolin-4-amine have demonstrated a wide range of anti-oncological activities, which are achieved through several distinct mechanisms of action. These include the inhibition of critical cellular enzymes, interference with cytoskeletal dynamics, epigenetic modulation, and the disruption of the cell cycle, ultimately leading to cancer cell death.

Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a key cascade that controls cell growth, proliferation, and survival. Abnormal activation of this pathway is a known mechanism of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). nih.gov Preclinical studies have shown that mTOR inhibitors like everolimus (B549166) can help overcome this resistance when used in combination with EGFR inhibitors. nih.gov While direct studies on this compound are limited, the broader class of quinoline derivatives is being actively explored for its kinase inhibition potential, suggesting a promising area for future research into these specific analogs.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an important target for anticancer drugs. nih.gov Certain 2-phenyl-4-quinolone and 4-phenyl-2-quinolone derivatives act as antimitotic agents by inhibiting tubulin polymerization. nih.gov These compounds can bind to the colchicine-binding site on tubulin, disrupting the assembly of microtubules. nih.gov This action is similar to that of natural antimitotic agents like combretastatin (B1194345) A-4. nih.gov The disruption of microtubule dynamics leads to a halt in the cell cycle, specifically during the G2/M phase. nih.gov

For example, a series of 6,7-methylenedioxy-4-substituted phenyl-2-quinolone derivatives were designed to mimic the structure of podophyllotoxin (B1678966) analogs, which are known tubulin inhibitors. nih.gov One such derivative, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values in the sub-micromolar range. nih.gov

Table 1: Antiproliferative Activity of the Tubulin Inhibitor Analog HPK

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| HPK | HL-60 | ~0.4-1.0 |

| HPK | Hep3B | ~0.4-1.0 |

This table presents the reported IC50 values for the 4-phenyl-2-quinolone derivative HPK against various cancer cell lines. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. frontiersin.orgnih.gov The overexpression of HDACs is linked to the development of various cancers, making them a key target for anticancer drug development. frontiersin.orgmdpi.com Several HDAC inhibitors have been approved for cancer therapy, including vorinostat (B1683920) and romidepsin. frontiersin.orgnih.gov

In the search for novel HDAC inhibitors, derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated. frontiersin.org These compounds are designed with a cap group, which for these analogs is the 2-substituted phenylquinoline-4-carboxylic acid moiety, and a zinc-binding group like hydroxamic acid or a hydrazide. frontiersin.org In one study, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were developed, with the most potent compound exhibiting an IC50 of 0.050 µM, which is three times more potent than the known HDAC inhibitor Vorinostat. nih.gov Another study focused on 2-phenylquinoline-4-carboxylic acid derivatives found that compound D28 showed significant selectivity for HDAC3 over other class I and II HDACs. frontiersin.org

Table 2: HDAC Inhibitory Activity of Quinoline-based Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 21g | HDAC | 0.050 | nih.gov |

| Vorinostat | HDAC | 0.137 | nih.gov |

This table compares the inhibitory concentration of a novel 8-substituted quinoline-2-carboxamide derivative (21g) against the established HDAC inhibitor Vorinostat and notes the selectivity of a 2-phenylquinoline-4-carboxylic acid derivative (D28). frontiersin.orgnih.gov

By targeting cellular processes like tubulin polymerization and HDAC activity, this compound analogs can effectively modulate cell cycle progression, a hallmark of their anticancer effect. Inhibition of tubulin polymerization by 2-phenylquinolone derivatives typically leads to cell cycle arrest in the G2/M phase. nih.govnih.gov This is due to the inability of the cell to form a proper mitotic spindle, which is necessary for chromosome segregation and cell division. nih.gov

Conversely, some 4-anilino-8-hydroxy-2-phenylquinoline derivatives have been shown to induce cell cycle arrest in the S-phase. nih.gov For instance, one such compound was particularly effective against colon and breast cancer cell lines, with GI50 values in the nanomolar range. nih.gov Furthermore, HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold have also been observed to cause G2/M phase arrest in cancer cells. frontiersin.org This arrest is a direct consequence of the altered gene expression profile induced by HDAC inhibition, which affects the proteins that regulate cell cycle checkpoints. frontiersin.org

The ultimate fate of cancer cells following treatment with effective therapeutic agents is often apoptosis, or programmed cell death. Analogs of this compound can induce apoptosis through various mechanisms. For example, the disruption of microtubule function by 4-phenyl-2-quinolone derivatives triggers the apoptotic cascade. nih.gov Similarly, HDAC inhibitors with a 2-phenylquinoline-4-carboxylic acid core have been shown to promote apoptosis in cancer cells. frontiersin.org

In a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share structural similarities with the quinoline analogs, a lead compound was found to induce apoptosis while also blocking autophagy in non-small cell lung cancer cells. nih.gov This dual mechanism highlights the complex interplay of cellular pathways that can be modulated by these types of compounds to achieve a potent anticancer effect. nih.gov

Antimicrobial Activity and Related Mechanisms

In addition to their anti-oncological properties, quinoline derivatives have a long history as antimicrobial agents. The emergence of drug-resistant microorganisms presents a major global health challenge, driving the development of new drugs with novel modes of action. rsc.org Analogs of this compound have shown promise in this area, with various derivatives exhibiting significant activity against a range of bacteria.

Studies on quinoxaline-based compounds, which are structurally related to quinolines, have identified derivatives with good to moderate antibacterial activity. nih.gov For example, certain C-2 amine-substituted quinoxaline (B1680401) analogs displayed minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov One particularly potent compound was found to exert its antibacterial effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.gov

Furthermore, research on quinazoline (B50416) derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold has yielded compounds with significant antibacterial activity, especially against E. coli. researchgate.net The presence of bromine and other substituents on the quinoline or related heterocyclic rings appears to play a crucial role in their antimicrobial efficacy. nih.gov While some derivatives show broad-spectrum activity, others are more effective against Gram-positive bacteria. researchgate.net The exact structure-activity relationships can be complex, and no single correlation has been established between structural modifications and the minimum inhibitory concentrations across all derivatives. researchgate.net

Table 3: Antibacterial Activity of Quinoxaline Analogs

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|---|

| 5m-5p | 4-16 | 8-32 | 8-32 | 4-32 |

| 5e-5g | 32 | 32-64 | - | - |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for different series of quinoxaline derivatives against various bacterial strains, demonstrating their range of antibacterial efficacy. nih.gov

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

Analogs based on the 2-phenylquinoline (B181262) framework have shown varied to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ingentaconnect.combenthamdirect.comresearchgate.net Studies have evaluated these compounds for their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Research into a series of new 2-phenylquinoline derivatives revealed that many of the synthesized compounds exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli. ingentaconnect.combenthamdirect.com For instance, certain amidoquinoline derivatives showed the broadest spectrum of antibacterial activity. ingentaconnect.com In another study focusing on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, compounds were tested against S. aureus, a Gram-positive bacterium, and E. coli, a Gram-negative bacterium. While all tested quinoline compounds showed moderate-to-good activity against S. aureus, they were found to be ineffective against E. coli. acs.org Specifically, derivatives linked to ethyl formohydrazonate and 4-(4-methoxyphenyl)acetamidohydrazinyl exhibited effective antibacterial actions against S. aureus, with MIC values of 49.04 µM and 38.64 µM, respectively. acs.org

The substitution pattern on the quinoline ring appears to significantly influence the antibacterial efficacy. ingentaconnect.com The introduction of a nitro or amine group on the quinoline ring has been shown to affect antimicrobial activity. ingentaconnect.com

Antibacterial Activity of 2-Phenylquinoline Analogs

Minimum Inhibitory Concentration (MIC) of various 2-phenylquinoline derivatives against Staphylococcus aureus.

| Compound Derivative | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydazide linked to ethyl formohydrazonate (Compound 5) | S. aureus | 49.04 | acs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydazide linked to 4-(4-methoxyphenyl)acetamidohydrazinyl (Compound 6b) | S. aureus | 38.64 | acs.org |

Antifungal Efficacy (e.g., against phytopathogenic fungi, Candida albicans)

The antifungal potential of 2-phenylquinoline analogs has also been a subject of investigation, particularly against opportunistic human pathogens like Candida albicans. In a study of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, most of the tested molecules demonstrated antifungal activity against C. albicans. acs.org

The efficacy of these compounds was determined by measuring the zone of inhibition. Several derivatives, including those with pyrazole (B372694) and other heterocyclic moieties, showed maximum inhibition zones against C. albicans, ranging from 20 to 31 mm. acs.org One of the most potent compounds against both S. aureus and C. albicans was a derivative that featured a pyrazole ring formed from the hydrazide moiety. acs.org This highlights the potential of these scaffolds in developing agents with broad-spectrum antimicrobial properties. While specific data against phytopathogenic fungi for this compound analogs is not detailed in the provided sources, the activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Helminthosporium maydis has been noted for other related aromatic amide structures, suggesting a potential area for future investigation. asianpubs.org

Antifungal Activity of 2-Phenylquinoline Analogs

Inhibition zones of various 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives against Candida albicans.

| Compound Derivative | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 10 | C. albicans | 20 - 31 | acs.org |

| Compound 11 | C. albicans | 29 | acs.org |

| Compound 13 | C. albicans | 31 | acs.org |

| Compound 14 | C. albicans | 20 - 31 | acs.org |

| Compound 6a | C. albicans | 20 - 31 | acs.org |

DNA Gyrase Inhibition

A primary mechanism by which quinoline-based antibiotics exert their effect is through the inhibition of bacterial DNA gyrase. nih.govwikipedia.orgwikipedia.org This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, as it introduces negative supercoils into the DNA, allowing it to unwind. wikipedia.org Quinolones interfere with this process by stabilizing the complex between DNA gyrase and the cleaved DNA, which leads to the accumulation of double-strand breaks and ultimately results in bacterial cell death. nih.govwikipedia.org This mode of action makes them effective "gyrase poisons". nih.gov

Several studies have specifically designed 2-phenylquinoline derivatives as DNA gyrase inhibitors. acs.org In an investigation of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives, the compounds' ability to inhibit S. aureus DNA gyrase was evaluated. acs.org The half-maximal inhibitory concentration (IC50) was determined for the most promising compounds. Notably, a derivative incorporating a pyrazole ring (Compound 10) exhibited a potent IC50 value of 8.45 µM. acs.org Another derivative (Compound 6b) also showed significant inhibitory activity with an IC50 of 33.64 µM. acs.org The introduction of a methoxy (B1213986) group at the C-8 position of the quinolone ring has been found to enhance antibacterial activity against Gram-positive bacteria by increasing the inhibition of their DNA gyrase. nih.gov

DNA Gyrase Inhibitory Activity

Half-maximal inhibitory concentration (IC50) of select 2-phenylquinoline derivatives against S. aureus DNA gyrase.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b | S. aureus DNA Gyrase | 33.64 | acs.org |

| Compound 10 | S. aureus DNA Gyrase | 8.45 | acs.org |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | 3.80 | acs.org |

Antibiofilm Effects

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to increased resistance to antibiotics. While the antibiofilm properties of some natural compounds and their analogs have been studied against S. aureus, specific research on the antibiofilm effects of this compound analogs is not extensively covered in the provided search results. mdpi.com The antimicrobial activity of certain compounds is known to be based on metabolic disruption and DNA interactions, which can also impact biofilm formation. mdpi.com However, there is no direct evidence presented to confirm the antibiofilm efficacy of the specific 8-bromo-2-phenylquinoline-4-amine scaffold.

Antiparasitic Activity and Related Mechanisms

Beyond their antibacterial and antifungal properties, quinoline derivatives have been investigated for their potential against parasitic protozoa, including Leishmania and Mycobacterium tuberculosis.

Leishmanicidal Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The development of new leishmanicidal agents is crucial due to issues of toxicity and resistance with current drugs. nih.gov Quinoline derivatives have emerged as promising candidates in this area. nih.govtandfonline.comtandfonline.comnih.gov

Studies have demonstrated that various quinoline derivatives are active against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania species, including L. amazonensis, L. braziliensis, and L. major. nih.govtandfonline.commdpi.com One particular study highlighted a novel quinoline derivative, QuinDer1, which was 139 times more active against L. amazonensis amastigotes (IC50 of 0.0911 µM) than the reference drug miltefosine. nih.gov The proposed mechanism of action for this compound involves the induction of high levels of reactive oxygen species (ROS), leading to mitochondrial oxidative stress in the parasite. nih.gov Other research has also pointed to the effectiveness of 2-substituted and 8-substituted quinolines against various Leishmania species. mdpi.com

Leishmanicidal Activity of Quinoline Analogs

Half-maximal inhibitory concentration (IC50) of quinoline derivatives against Leishmania species.

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| QuinDer1 | L. amazonensis (amastigotes) | 0.0911 | nih.gov |

| Miltefosine (Reference) | L. amazonensis (amastigotes) | 12.7 | nih.gov |

| Quinoline Derivative 37 | L. panamensis (amastigotes) | 1.07 | mdpi.com |

| Quinoline Derivative 37 | L. major (amastigotes) | 1.65 | mdpi.com |

| 2-Selenyl-substituted quinoline (39) | Leishmania | 4.49 | mdpi.com |

| 8-Selenyl-substituted quinoline (40) | Leishmania | 1.76 | mdpi.com |

Anti-tubercular Activity (e.g., against Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The search for new anti-tubercular agents is a priority. Analogs of the quinoline scaffold have yielded promising inhibitors of Mtb. nih.gov

Specifically, 4-anilinoquinoline derivatives have been identified as potent inhibitors of Mtb. One such compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated a minimum inhibitory concentration (MIC99) value of 1.25-2.5 µM. Quinoline-2-carboxamides have also shown significant activity, with compounds like N-Cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showing higher activity against M. tuberculosis than the standard drugs isoniazid (B1672263) or pyrazinamide. nih.gov Furthermore, 2-arylquinoline 4-carboxylic acid analogs have been designed to target Mtb DNA gyrase, with some 6-bromo derivatives showing moderate anti-TB activity. benthamdirect.com This indicates that, similar to their antibacterial action, DNA gyrase inhibition is a key mechanism for the anti-tubercular effects of certain quinoline analogs.

Anti-tubercular Activity of Quinoline Analogs

Minimum Inhibitory Concentration (MIC) of various quinoline derivatives against Mycobacterium tuberculosis.

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | M. tuberculosis | 1.25 - 2.5 (MIC99) | tandfonline.com |

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | More active than Isoniazid | nih.gov |

| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | More active than Isoniazid | nih.gov |

| N-(2-Phenylethyl)quinoline-2-carboxamide | M. tuberculosis | More active than Isoniazid | nih.gov |

Immunomodulatory Effects (e.g., Toll-like Receptor Antagonism)

The immunomodulatory potential of quinoline-based compounds has been a subject of significant research interest. While direct studies on this compound are limited in the public domain, the broader class of quinoline derivatives has demonstrated notable effects on the immune system, particularly as modulators of Toll-like receptors (TLRs).

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing structurally conserved molecules derived from microbes. Upon activation, TLRs trigger a signaling cascade that leads to the production of inflammatory cytokines and the activation of adaptive immunity. However, dysregulation of TLR signaling can contribute to the pathogenesis of autoimmune diseases and chronic inflammation. Consequently, the development of TLR antagonists is a promising therapeutic strategy.

Research into imidazoquinoline derivatives has provided valuable insights into the structure-activity relationships (SAR) governing TLR7 and TLR8 antagonism. nih.gov Studies have shown that specific substitutions on the quinoline core can switch the molecule's function from an agonist (activator) to an antagonist (inhibitor) of these receptors. nih.gov For instance, modifications at the C2 position of the imidazoquinoline scaffold have been demonstrated to be critical in determining whether the compound will activate or block TLR7 and TLR8 signaling. nih.gov This is because the C2-alkyl substitutions project into a hydrophobic pocket at the dimer interface of the receptor, and subtle steric changes can disrupt the conformation required for activation, leading to competitive antagonism. nih.gov

While these findings are on imidazoquinolines, they highlight a key principle: the immunomodulatory activity of quinoline compounds is highly dependent on their substitution patterns. This suggests that analogs of this compound could potentially be designed to function as specific TLR antagonists by making strategic structural modifications. The quinoline scaffold itself is recognized as a privileged structure in medicinal chemistry, known to be a part of various biologically active compounds. nih.gov The exploration of quinoline derivatives as immunomodulators continues to be an active area of research, with the potential to yield novel therapies for a range of immune-related disorders. mdpi.com

Other Reported Biological Activities (e.g., Antiviral)

Beyond their potential immunomodulatory effects, analogs of this compound, specifically those belonging to the 2-phenylquinoline class, have demonstrated significant antiviral properties.

A notable area of investigation has been their efficacy against coronaviruses. Several studies have identified 2-phenylquinoline derivatives as potent inhibitors of various human coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). researchgate.netnih.gov In phenotypic-based screening assays, a compound with a 2-phenylquinoline scaffold emerged as a promising hit against SARS-CoV-2. researchgate.netnih.gov Subsequent optimization of this lead compound led to the development of analogs with low micromolar activity against SARS-CoV-2 replication and minimal cytotoxicity. researchgate.net

Further research revealed that the most promising of these 2-phenylquinoline analogs also exhibited broad-spectrum activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43, with effective concentrations (EC50) in the sub-micromolar to low micromolar range. researchgate.netnih.govacs.org The mechanism of action for some of these compounds has been linked to the inhibition of viral enzymes, such as the SARS-CoV-2 helicase (nsp13), which is a highly conserved enzyme essential for viral replication. researchgate.netacs.org

The antiviral activity of these compounds is influenced by the nature and position of substituents on the quinoline and phenyl rings. For example, the presence of specific basic side chains at the C-4 position of the quinoline ring has been shown to be important for antiviral potency. researchgate.net

The following table summarizes the antiviral activity of selected 2-phenylquinoline analogs against different human coronaviruses:

| Compound ID | Target Virus | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| Lead Compound | SARS-CoV-2 | 6 | 18 | researchgate.net |

| Analog A | HCoV-229E | 0.2 - 9.4 | >100 | researchgate.net |

| Analog B | HCoV-OC43 | 0.6 - 7.7 | >100 | researchgate.net |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

This data underscores the potential of the 2-phenylquinoline scaffold as a basis for the development of broad-spectrum antiviral agents.

Future Perspectives and Research Directions

Development of Highly Selective Analogs

A primary objective in the ongoing development of quinoline-based compounds is the creation of analogs with high target selectivity. While the parent compound, 8-Bromo-2-phenylquinolin-4-amine, and its derivatives have demonstrated biological activity, enhancing their specificity is crucial to improving therapeutic indices and minimizing off-target effects. Future work will likely involve extensive structure-activity relationship (SAR) studies. These studies systematically modify the quinoline (B57606) core, the C2-phenyl ring, and the C4-amino group to understand how different substituents influence biological activity and selectivity. nih.govresearchgate.net

For instance, the introduction of various amino and aminoalkyl groups at the C4 position and substitutions on the C2-phenyl ring have been explored to modulate the activity of 2-phenylquinolin-4-amines. researchgate.net One study synthesized fifty-seven 2-phenylquinolines with substitutions at the phenyl group and the C4 position of the quinoline, leading to the identification of N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine as a highly effective antagonist of immunostimulatory CpG-oligodeoxynucleotides. nih.gov This highlights the potential to fine-tune the molecule's properties through targeted chemical modifications. The goal is to develop new chemical entities with improved binding affinity for their intended biological targets while reducing interactions with other proteins that could lead to adverse effects.

Exploration of Novel Biological Targets

While current research has identified several biological targets for quinoline derivatives, the full pharmacological profile of this compound is likely broader than is currently understood. Future investigations are expected to focus on identifying and validating novel biological targets for this class of compounds. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels will be instrumental in this discovery process.

Quinoline derivatives have already shown a wide range of biological activities, including acting as inhibitors of DNA gyrase and histone deacetylases (HDACs). nih.govnih.gov For example, novel 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have been designed as microbial DNA-gyrase inhibitors, with some compounds showing significant inhibitory activity. nih.gov Another study identified a 2-substituted phenylquinoline-4-carboxylic acid derivative as a selective HDAC3 inhibitor. nih.gov Furthermore, research into related 2-phenylquinoline (B181262) structures has revealed their potential as antagonists for immunostimulatory CpG-oligodeoxynucleotides, suggesting a role in modulating immune responses. nih.gov The exploration of such diverse targets, as detailed in the table below, will continue to be a priority, potentially uncovering new therapeutic applications for diseases ranging from bacterial infections to cancer. nih.govnih.govnih.gov

Table 1: Investigated Biological Targets of 2-Phenylquinoline Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazides | Microbial DNA Gyrase | Antibacterial | Compound 10 showed a notable IC50 value of 8.45 μM against S. aureus DNA gyrase. nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Anticancer | Compounds 8c and 12d exhibited good EGFR-TK inhibition with IC50 values of 0.14 and 0.18 μM, respectively. nih.gov |

| 2-Substituted phenylquinoline-4-carboxylic acids | Histone Deacetylase 3 (HDAC3) | Anticancer | Molecule D28 was identified as a selective HDAC3 inhibitor with an IC50 value of 24.45 µM. nih.gov |

| Substituted 2-phenylquinolin-4-amines | CpG-oligodeoxynucleotides (as antagonists) | Immunosuppression | N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine was the most potent antagonist found (EC50 = 0.76 nM). nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Strategies for Enhanced Structural Diversity

To effectively explore the chemical space around the this compound scaffold, the development of advanced and efficient synthetic strategies is paramount. Future research will focus on creating more versatile and robust methods to generate a wide array of structurally diverse analogs. This is crucial for building large compound libraries for high-throughput screening and for fine-tuning the properties of lead compounds.

Key synthetic approaches like the Pfitzinger reaction have been traditionally used to create the quinoline core. nih.govnih.gov However, modern synthetic chemistry offers a broader toolkit. The use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, will likely be expanded to introduce a greater variety of substituents at different positions of the quinoline ring. enamine.net Combinatorial chemistry, where a core scaffold is decorated with a wide range of building blocks in a parallel fashion, will accelerate the generation of large libraries of related compounds. enamine.netmdpi.com These strategies, often performed in a consecutive one-pot manner, allow for the rapid synthesis of hundreds of individual compounds, which can then be purified and screened for biological activity. enamine.net Such approaches will be essential for systematically probing structure-activity relationships and discovering novel compounds with superior therapeutic profiles. nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation represents a powerful paradigm in modern drug discovery. For this compound and its analogs, the integration of these methodologies is expected to rationalize and accelerate the development of new drug candidates.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how these molecules interact with their biological targets. nih.gov For example, molecular docking can predict the binding poses of different analogs within a target's active site, helping to explain their activity and selectivity. This was demonstrated in a study of 2-(morpholinyl)-N-substituted phenylquinazolin-4-amines, where docking and 3D-QSAR studies helped to justify the activity profile of the most potent compound. nih.gov Similarly, in silico methods were used to predict that certain 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives had high gastrointestinal absorption without crossing the blood-brain barrier. nih.gov

These computational predictions can then be used to prioritize the synthesis of the most promising compounds, saving time and resources. The synthesized compounds are subsequently evaluated in experimental in vitro and in vivo assays. This iterative cycle of computational design, chemical synthesis, and biological testing creates a highly efficient feedback loop that can significantly shorten the timeline for identifying and optimizing lead compounds for further development.

Q & A

Q. What are the key synthetic pathways for 8-Bromo-2-phenylquinolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the quinoline core. For example, bromination at the 8-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. A related method for analogous compounds involves reacting precursors with methylamine in tetrahydrofuran (THF), followed by extraction and column chromatography (MeOH:DCM 1:99) for purification . Optimization may include adjusting reaction temperature, solvent polarity, and stoichiometry of reagents to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR are vital for confirming the structure. The bromine atom at C8 causes distinct splitting patterns due to isotopic effects (Br/Br), observable in H NMR (e.g., δ 8.09 ppm for aromatic protons adjacent to Br) .

- Mass Spectrometry : High-resolution MS (HRMS) or FABMS can verify the molecular ion peak (e.g., m/z 251/253 [M+H] for brominated derivatives) .

- Elemental Analysis : Confirms purity and empirical formula (e.g., CHBrN) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at C8 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids could replace Br with aryl groups. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (e.g., KCO) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (via SHELXTL) is ideal. The heavy bromine atom enhances anomalous scattering, aiding phase determination. Challenges include crystal twinning; SHELXD/SHELXE pipelines improve success rates for high-throughput phasing . Refinement should account for thermal motion and hydrogen bonding, particularly involving the amine group.

Q. What strategies address contradictions between computational modeling and experimental data (e.g., NMR chemical shifts)?

- Validation : Cross-check DFT-calculated shifts (using B3LYP/6-311+G(d,p)) with experimental NMR data. Discrepancies may arise from solvent effects or conformational flexibility.

- Triangulation : Combine multiple techniques (e.g., IR, X-ray) to validate computational models .

- Error Analysis : Assess systematic errors in computational parameters (e.g., basis set limitations) .

Q. How can substituent effects at the 2-phenyl position modulate biological activity?

Structure-activity relationship (SAR) studies require systematic variation of phenyl substituents (e.g., electron-withdrawing groups). For example, replacing the phenyl ring with fluorinated analogs (as seen in related quinoline derivatives) may enhance binding affinity to target proteins . Biological assays (e.g., enzyme inhibition) paired with molecular docking can elucidate mechanistic insights.

Q. What methodologies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via factorial designs.

- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. How can isotopic labeling (e.g., 15^{15}15N) aid in studying the compound’s metabolic pathways?

Incorporating N at the amine position enables tracking via N NMR or mass spectrometry. This is critical for elucidating metabolic stability in vitro (e.g., liver microsome assays) and identifying degradation products .

Methodological Considerations

Q. What are best practices for handling air-sensitive intermediates during synthesis?

- Use Schlenk lines or gloveboxes under inert atmosphere (N/Ar).

- Pre-dry solvents (e.g., THF over Na/benzophenone).

- Quench reactive intermediates (e.g., Grignard reagents) carefully to avoid exothermic side reactions .

Q. How should researchers address discrepancies in elemental analysis vs. spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.